molecular formula C6H12O2 B1394535 2-(3-Methyloxetan-3-yl)ethanol CAS No. 88214-48-6

2-(3-Methyloxetan-3-yl)ethanol

Cat. No. B1394535
CAS RN: 88214-48-6
M. Wt: 116.16 g/mol
InChI Key: NFMOAAFJCIYUQR-UHFFFAOYSA-N
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Description

“2-(3-Methyloxetan-3-yl)ethanol”, also known as MOE, is a chemical compound belonging to the oxetane family. It has a molecular weight of 116.16 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(3-methyl-3-oxetanyl)ethanol . The InChI code is 1S/C6H12O2/c1-6(2-3-7)4-8-5-6/h7H,2-5H2,1H3 .

Scientific Research Applications

Application Summary

“2-(3-Methyloxetan-3-yl)ethanol”, also known as MOE, is a chemical compound belonging to the oxetane family. It has been used in the synthesis of unsymmetrical and 3-monosubstituted tetrazines . Tetrazines are important tools in the field of bioorthogonal chemistry, which have become widely used in various fields, including natural product synthesis, cargo delivery, genetic code expansion, fluorogenic labeling, radiochemistry, coordination chemistry, and material science .

Method of Application

The method involves a general, one-pot conversion of (3-methyloxetan-3-yl)methyl carboxylic esters into 3-thiomethyltetrazines . These versatile intermediates were applied as a platform for the synthesis of unsymmetrical tetrazines via Pd-catalyzed cross-coupling .

Results or Outcomes

The method enables the development of new tetrazines possessing a favorable combination of kinetics, small size, and hydrophilicity . The chemistry was applied to a broad range of aliphatic and aromatic ester precursors and to the synthesis of heterocycles including BODIPY fluorophores and biotin . In addition, a series of tetrazine probes for monoacylglycerol lipase (MAGL) were synthesized and the most reactive one was applied in labeling of endogenous MAGL in live cells .

Star-shaped Copolymer Synthesis

Application Summary

“2-(3-Methyloxetan-3-yl)ethanol” has been used in the preparation of star-shaped copolymers . These copolymers consist of a hyperbranched poly (3-methyl-3-oxetanemethanol) core and polytetrahydrofuran arms .

Results or Outcomes

The resulting star-shaped copolymers have unique properties that make them useful in various applications, such as drug delivery systems, due to their ability to encapsulate therapeutic agents within their structure .

Ortho Ester Synthesis

Application Summary

“2-(3-Methyloxetan-3-yl)ethanol” is used in the synthesis of ortho esters . Ortho esters are functional groups containing three alkoxy groups attached to one carbon atom .

Method of Application

The synthesis involves the reaction of (3-methyloxetan-3-yl)methanol on activated carboxylic acids in the presence of Lewis acids . This forms a bicyclic OBO protecting group (4-methyl-2,6,7-trioxa-bicyclo[2.2.2]octan-1-yl) .

Results or Outcomes

The OBO protecting group is base stable and can be cleaved in two steps under mild conditions . Mildly acidic hydrolysis yields the ester of tris(hydroxymethyl)ethane which is then cleaved using an aqueous carbonate solution .

Flexible Perovskite Solar Cells

Application Summary

“2-(3-Methyloxetan-3-yl)ethanol” has been used in the development of flexible perovskite solar cells . These solar cells are light weight and flexible, making them suitable for developing portable electronics as well as building-integrated photovoltaic power applications .

Method of Application

The method involves the use of a functional bis((3-methyloxetan-3-yl)methyl)thiophene-2,5-dicarboxylate (OETC) monomer for tuning the perovskite growth on plastic substrates . The strategy can improve the quality of flexible perovskite films and reduce the Young’s modulus .

Results or Outcomes

The resultant flexible perovskite solar cells achieved a record power conversion efficiency (PCE) of 23.4% (certified 22.9%), which is comparable with that of the rigid device . Importantly, the flexible perovskite solar cells also display a robust bending durability .

Ortho Ester Synthesis

Application Summary

“2-(3-Methyloxetan-3-yl)ethanol” is used in the synthesis of ortho esters . Ortho esters are functional groups containing three alkoxy groups attached to one carbon atom .

Method of Application

The synthesis involves the reaction of (3-methyloxetan-3-yl)methanol on activated carboxylic acids in the presence of Lewis acids . This forms a bicyclic OBO protecting group (4-methyl-2,6,7-trioxa-bicyclo[2.2.2]octan-1-yl) .

Results or Outcomes

The OBO protecting group is base stable and can be cleaved in two steps under mild conditions . Mildly acidic hydrolysis yields the ester of tris(hydroxymethyl)ethane which is then cleaved using an aqueous carbonate solution .

properties

IUPAC Name

2-(3-methyloxetan-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-6(2-3-7)4-8-5-6/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMOAAFJCIYUQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693526
Record name 2-(3-Methyloxetan-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methyloxetan-3-yl)ethanol

CAS RN

88214-48-6
Record name 2-(3-Methyloxetan-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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